molecular formula C9H5BrClNO2S B11789894 Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate

Cat. No.: B11789894
M. Wt: 306.56 g/mol
InChI Key: HJSDGMZJSUVMEB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate typically involves the bromination and chlorination of thieno[3,2-B]pyridine derivatives. The reaction conditions often require the use of brominating and chlorinating agents under controlled temperatures and inert atmospheres to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thieno[3,2-B]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often studied using computational and experimental techniques to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-bromo-5-chlorothieno[3,2-B]pyridine-2-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine and chlorine substituents on the thieno[3,2-B]pyridine core. This specific substitution pattern can lead to distinct electronic and steric properties, making it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C9H5BrClNO2S

Molecular Weight

306.56 g/mol

IUPAC Name

methyl 3-bromo-5-chlorothieno[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H5BrClNO2S/c1-14-9(13)8-6(10)7-4(15-8)2-3-5(11)12-7/h2-3H,1H3

InChI Key

HJSDGMZJSUVMEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=N2)Cl)Br

Origin of Product

United States

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